Benzo[c]phenanthren-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]phenanthren-4-amine is a polycyclic aromatic amine derived from benzo[c]phenanthrene. It is a compound of interest in various scientific fields due to its unique structural properties and potential applications. The compound consists of a benzo[c]phenanthrene backbone with an amine group attached at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthren-4-amine typically involves the functionalization of benzo[c]phenanthrene. One common method is the amination of benzo[c]phenanthrene derivatives. For example, the amination reaction of 12-methylbenzo[c]phenanthren-2-ol with diazodicarboxamide under organocatalyzed conditions has been reported . This reaction involves the use of specific catalysts and reaction conditions to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]phenanthren-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromic acid or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzo[c]phenanthren-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of benzo[c]phenanthren-4-amine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to mutations and potentially carcinogenic effects. Additionally, the compound may interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzo[c]phenanthren-4-amine can be compared with other similar polycyclic aromatic amines, such as:
Benzo[a]pyrene: Known for its strong carcinogenic properties.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with less biological activity.
Benzo[e]pyrene: Another polycyclic aromatic hydrocarbon with known toxic effects.
The uniqueness of this compound lies in its specific structural configuration and the position of the amine group, which influence its chemical reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
4176-48-1 |
---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
benzo[g]phenanthren-4-amine |
InChI |
InChI=1S/C18H13N/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11H,19H2 |
InChI-Schlüssel |
LMQPVUDQAMCUKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.